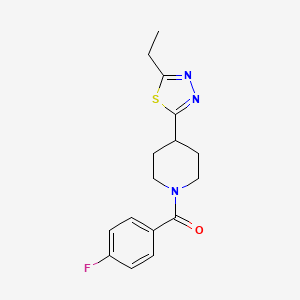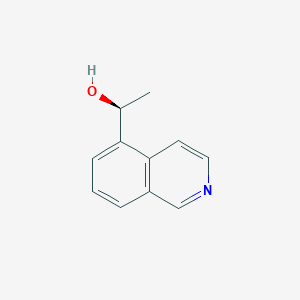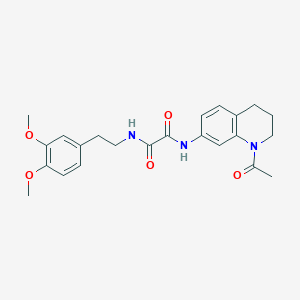![molecular formula C25H25N5O4 B2769572 8-(2-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 904372-94-7](/img/no-structure.png)
8-(2-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(2-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C25H25N5O4 and its molecular weight is 459.506. The purity is usually 95%.
BenchChem offers high-quality 8-(2-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antisense Oligonucleotides (ASOs) and RNA Therapeutics
The modification of nucleosides with 2’-O-(2-methoxyethyl) (MOE) groups enhances their stability and affinity for RNA targets. Compared to traditional phosphorothioate DNA (PS-DNA), MOE-modified ASOs offer improved nuclease resistance, cellular uptake, and reduced toxicity . Researchers explore these properties for developing RNA-based therapeutics, including treatments for genetic disorders and viral infections.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the condensation of 2-ethoxybenzaldehyde with 2-methoxyethylamine to form the corresponding imine. The imine is then reacted with 7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in the presence of a reducing agent to yield the final product.", "Starting Materials": [ "2-ethoxybenzaldehyde", "2-methoxyethylamine", "7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione", "Reducing agent" ], "Reaction": [ "Step 1: Condensation of 2-ethoxybenzaldehyde with 2-methoxyethylamine to form the corresponding imine.", "Step 2: Reduction of the imine with a reducing agent to yield the intermediate.", "Step 3: Reaction of the intermediate with 7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione to form the final product." ] } | |
CAS RN |
904372-94-7 |
Molecular Formula |
C25H25N5O4 |
Molecular Weight |
459.506 |
IUPAC Name |
6-(2-ethoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H25N5O4/c1-4-34-20-13-9-8-12-18(20)30-19(17-10-6-5-7-11-17)16-29-21-22(26-24(29)30)27(2)25(32)28(23(21)31)14-15-33-3/h5-13,16H,4,14-15H2,1-3H3 |
InChI Key |
ULIZTRHTADFGGN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid](/img/structure/B2769490.png)


![(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2769497.png)

![2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2769502.png)
![2-Ethyl-5-((4-ethylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2769503.png)
![[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride](/img/structure/B2769504.png)


![1,4-dimethyl-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2769508.png)


